H-bAla-Gly-Arg-pNA

Description

Significance of Chromogenic Substrates in Modern Enzymology and Proteomics

Chromogenic substrates are invaluable in modern enzymology and proteomics for their ability to provide a straightforward and quantifiable measure of enzyme activity. dcfinechemicals.combiosynth.com These synthetic compounds are designed to mimic the natural substrates of enzymes. dcfinechemicals.com They consist of a specific peptide sequence recognized by the target enzyme, linked to a chromophore, a chemical group that releases a colored product upon enzymatic cleavage. dcfinechemicals.com This color change, which can be measured spectrophotometrically, is directly proportional to the enzyme's activity. dcfinechemicals.comtandfonline.com

The use of chromogenic substrates offers several advantages, including simplicity, cost-effectiveness, and the ability to perform high-throughput screening. biosynth.comapolloscientific.co.ukliwei-peptide.com Their application is widespread, featuring in techniques like ELISA, Western blotting, and immunohistochemistry, as well as in microbial detection and clinical diagnostics. dcfinechemicals.comabcam.com This versatility makes them essential for identifying and quantifying enzymes and proteins in various experimental and diagnostic settings. dcfinechemicals.com

Historical Development and Evolution of Synthetic Peptide-pNA Conjugates for Enzyme Activity Assessment

The journey of synthetic peptide-pNA (para-nitroanilide) conjugates in enzyme activity assessment began in the early 1970s. nih.gov Initially utilized in research laboratories, these chromogenic substrates were quickly adapted for assays related to the coagulation system, enabling the measurement of enzymes, proenzymes, and inhibitors. nih.gov The fundamental principle involves a specific peptide sequence that directs the substrate to a target enzyme. The enzyme then cleaves the amide bond between the peptide and the pNA group, releasing the yellow-colored p-nitroaniline. tandfonline.compentapharm.com

Over time, the knowledge of natural substrate structures for various enzymes led to the synthesis of a broader range of pNA-based substrates. nih.gov This expanded their application to other systems, including the fibrinolytic, kallikrein, and complement systems. nih.gov Initially, the high cost and manual nature of these assays limited their widespread use. nih.gov However, the advent of automated methods and microtiter plate assays has made them a staple in most hospital and research laboratories. nih.gov The development of these synthetic peptides that mimic the amino acid sequences at proteolytic activation sites has provided sensitive and specific tools for studying enzymes and their inhibitors. nih.gov

Specific Role of H-bAla-Gly-Arg-pNA as a Reference Substrate within the Serine Protease Landscape

This compound is a specific chromogenic substrate primarily used for assaying serine proteases. Serine proteases are a class of enzymes crucial for various physiological processes, including blood coagulation, digestion, and immunity. liwei-peptide.comchondrex.com The peptide sequence of this compound is designed to be recognized and cleaved by certain serine proteases, particularly those with trypsin-like activity that preferentially cleave after an arginine (Arg) residue. liwei-peptide.comchondrex.com

This substrate has been utilized in the study of various enzymes, including thrombin and other proteases involved in the coagulation cascade. pentapharm.comcaymanchem.com Its utility extends to characterizing the substrate specificity of newly discovered proteases. For instance, research on arazyme, an extracellular metalloprotease, showed that it could hydrolyze Gly-Arg-pNA with moderate efficiency. jmb.or.kr The specificity of the peptide sequence allows researchers to probe the activity of individual enzymes within complex biological samples.

Principles of Spectrophotometric Detection in pNA-Based Enzyme Assays

The detection of enzyme activity using pNA-based substrates relies on the principles of spectrophotometry. The substrate itself, a peptide-pNA conjugate, is typically colorless. dcfinechemicals.com When an enzyme cleaves the bond between the peptide and the pNA molecule, it releases p-nitroaniline (pNA). tandfonline.com This liberated pNA has a distinct yellow color and strongly absorbs light at a specific wavelength, typically around 405 nm. tandfonline.comliwei-peptide.combiogot.com

A spectrophotometer is used to measure the increase in absorbance at this wavelength over time. tandfonline.comsigmaaldrich.com This rate of change in absorbance is directly proportional to the rate of pNA release and, consequently, to the activity of the enzyme being assayed. dcfinechemicals.comtandfonline.com To ensure accuracy, control reactions, or blanks, are run simultaneously. These may include a blank with the substrate but no enzyme to account for any non-enzymatic hydrolysis, and a blank with the enzyme but no substrate to correct for any background absorbance from the sample itself. illinois.edu By comparing the rate of the enzymatic reaction to a standard curve of known pNA concentrations, the enzyme's activity can be precisely quantified. illinois.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formal Name | glycyl-N-(4-nitrophenyl)-L-argininamide, dihydrochloride |

| CAS Number | 125455-61-0 |

| Molecular Formula | C₁₄H₂₁N₇O₄ • 2HCl |

| Formula Weight | 424.3 |

| Purity | ≥95% |

| λmax | 222, 315 nm |

| Solubility | DMF: 20 mg/mL, DMSO: 3 mg/mL, PBS (pH 7.2): 3 mg/mL |

Source: Cayman Chemical caymanchem.com

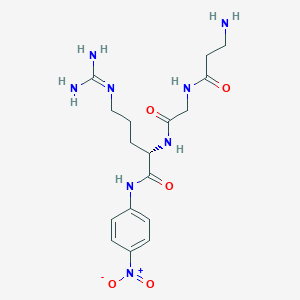

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26N8O5 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(2S)-2-[[2-(3-aminopropanoylamino)acetyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |

InChI |

InChI=1S/C17H26N8O5/c18-8-7-14(26)22-10-15(27)24-13(2-1-9-21-17(19)20)16(28)23-11-3-5-12(6-4-11)25(29)30/h3-6,13H,1-2,7-10,18H2,(H,22,26)(H,23,28)(H,24,27)(H4,19,20,21)/t13-/m0/s1 |

InChI Key |

VHQJISLVPDAANV-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCN)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCN)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Molecular Engineering of H Bala Gly Arg Pna

Strategic Approaches to Peptide Synthesis for H-bAla-Gly-Arg-pNA and its Analogs

The synthesis of this compound and its analogs can be achieved through both solid-phase and solution-phase strategies. Each approach offers distinct advantages and requires specific considerations for optimization.

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound

Solid-phase peptide synthesis (SPPS) is a widely used method for preparing peptides, where the peptide chain is assembled sequentially while anchored to an insoluble resin support. bachem.compeptide.comgoogle.com This technique allows for the use of excess reagents to drive reactions to completion, with byproducts and excess materials easily removed by filtration and washing. lsu.edu

For the synthesis of peptide-p-nitroanilides (peptide-pNAs) like this compound, several challenges must be addressed. The p-nitroaniline (pNA) moiety presents a significant hurdle due to the low nucleophilicity of its amino group, a consequence of the electron-withdrawing nature of the nitro group. nih.gov This can lead to inefficient coupling reactions. nih.gov

To overcome these challenges, specialized resins and coupling strategies have been developed. One approach involves the use of a Wang or Rink Amide resin conjugated with a pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2). nih.gov This allows for the subsequent coupling of Fmoc-protected amino acids using standard SPPS protocols. nih.gov The choice of resin is also crucial for minimizing aggregation of the growing peptide chains, especially for longer peptides. Low-substitution resins (0.1 to 0.4 mmol/g) are often preferred for large peptides, while standard substitution resins (0.5 to 1.2 mmol/g) are suitable for peptides of moderate length. peptide.com Resins that create a more polar environment, such as TentaGel, can also help to reduce aggregation. peptide.com

The efficiency of the coupling reaction can be enhanced by using specific activating agents. For instance, O-[benzotriazol-1-yl]-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in combination with in situ neutralization can facilitate efficient coupling of protected monomers. nih.gov Additionally, controlling the reaction temperature can improve coupling efficiency, with elevated temperatures sometimes used to overcome steric hindrance and shorten reaction times. nih.gov

Table 1: Key Parameters for SPPS Optimization

| Parameter | Consideration | Rationale |

| Resin Type | Wang, Rink Amide, TentaGel | Facilitates coupling of pNA, reduces aggregation |

| Resin Substitution | Low (0.1-0.4 mmol/g) for long peptides | Minimizes peptide chain aggregation |

| Coupling Reagents | HBTU, DIC/Oxyma | Enhances coupling efficiency |

| Temperature | Elevated temperatures for coupling | Overcomes steric hindrance, shortens reaction time |

| Protecting Groups | Fmoc, Boc | Protects amino groups during synthesis |

Solution-Phase Coupling Techniques and Purification Considerations

Solution-phase synthesis offers an alternative to SPPS and is particularly advantageous for large-scale production. rsc.org In this method, the peptide is synthesized in a homogenous solution, which can lead to higher yields and purity for certain sequences. However, purification after each step can be more complex than in SPPS. rsc.org

For the synthesis of this compound, a stepwise approach is typically employed. ias.ac.in This involves the sequential coupling of protected amino acids in solution. The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is common to facilitate peptide bond formation and minimize side reactions like racemization. ias.ac.in

Purification is a critical step in solution-phase synthesis. Traditional methods like chromatography and recrystallization can be time-consuming and may lead to product loss. rsc.org Newer techniques, such as group-assisted purification (GAP) chemistry, have been developed to simplify this process. GAP chemistry avoids the need for chromatography and recrystallization, reducing the use of solvents and manpower. rsc.org Other purification methods include precipitation and ion-exchange chromatography. mdpi.comscience.gov

Table 2: Comparison of Purification Techniques

| Purification Method | Advantages | Disadvantages |

| Chromatography | High purity | Time-consuming, potential for product loss |

| Recrystallization | Can yield highly pure product | Not always applicable, can be difficult to optimize |

| Precipitation | Simple, rapid | May not achieve high purity alone |

| Ion-Exchange | Good for separating charged molecules | Requires specific buffer conditions |

| GAP Chemistry | No chromatography/recrystallization, scalable | Requires specific chemical handles |

Regioselective Modification and Isotopic Labeling of this compound for Mechanistic Studies

Regioselective modification and isotopic labeling are powerful tools for investigating the mechanism of enzyme-substrate interactions. nih.govsymeres.comnih.gov These techniques allow for the introduction of specific chemical groups or stable isotopes at defined positions within the this compound molecule.

Regioselective modification involves the targeted chemical alteration of a specific functional group within the peptide. nih.govrsc.org For example, the lysine (B10760008) residue in an analog of this compound could be selectively modified to introduce a fluorescent probe or other reporter group. nih.gov This allows for the study of protein-protein interactions and cellular imaging. nih.gov

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the peptide structure. nih.govsymeres.com This can be achieved by using isotopically labeled amino acids during synthesis. nih.gov The labeled peptide can then be used in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to gain detailed insights into reaction mechanisms, kinetics, and the structure of enzyme-substrate complexes. symeres.comnih.gov For example, ¹³C and ¹⁵N labeling can be used to elucidate the electronic structure of paramagnetic centers and their interactions with the surrounding protein environment. nih.gov

Structural Dynamics and Biophysical Characterization of this compound

Understanding the structural dynamics and biophysical properties of this compound is essential for comprehending its interaction with enzymes.

Conformational Analysis of the Peptide Moiety in Relation to Enzyme Active Site Interaction

The three-dimensional conformation of the this compound peptide is a key determinant of its ability to bind to the active site of an enzyme. libretexts.org The active site is a specific pocket within the enzyme that is lined with various functional groups from amino acid residues. libretexts.org The shape and chemical environment of the active site are highly specific to the substrate. libretexts.org

The binding of this compound to an enzyme's active site is driven by a combination of noncovalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. libretexts.orgmdpi.com The flexibility of both the peptide and the enzyme's active site allows for an induced fit, where the binding of the substrate can cause a conformational change in the enzyme, leading to a more complementary interaction. mdpi.com

Conformational analysis of the peptide can be performed using techniques like NMR spectroscopy and computational modeling. nih.gov These methods can provide information about the dihedral angles of the peptide backbone and the orientation of the side chains, which are crucial for understanding how the peptide fits into the enzyme's active site. nih.gov For instance, the glycine (B1666218) residue, lacking a side chain, can adopt a wide range of conformations, which can be important for its flexibility and ability to fit into constrained spaces within the active site. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound-Enzyme Complexes

Computational modeling and molecular dynamics (MD) simulations are powerful tools for studying the dynamic interactions between this compound and its target enzymes at an atomic level. mdpi.comnumberanalytics.comebsco.com These methods can provide detailed insights into the binding process, the conformational changes that occur upon binding, and the mechanism of catalysis. numberanalytics.com

MD simulations use classical mechanics to calculate the trajectory of atoms over time, providing a dynamic picture of the molecular system. ebsco.com By simulating the this compound-enzyme complex, researchers can investigate the stability of the complex, identify key amino acid residues involved in binding, and analyze the network of hydrogen bonds and other interactions that stabilize the complex. mdpi.comucl.ac.uk

Enzymatic Specificity, Kinetic Characterization, and Catalytic Mechanisms of H Bala Gly Arg Pna Hydrolysis

Comprehensive Protease Specificity Profiling for H-bAla-Gly-Arg-pNA

The specificity of a protease for a particular substrate is determined by the amino acid sequence of the substrate and the structural characteristics of the enzyme's active site. The peptide sequence of H-βAla-Gly-Arg-pNA is designed to be recognized by a specific subset of proteases.

H-βAla-Gly-Arg-pNA is readily recognized and cleaved by trypsin-like serine proteases. This class of enzymes is characterized by a deep S1 binding pocket containing a negatively charged aspartic acid residue at its base. nih.gov This feature allows for the specific binding of positively charged amino acid residues, such as arginine (Arg) and lysine (B10760008) (Lys), at the P1 position of the substrate (the amino acid residue preceding the scissile bond). peptanova.de The presence of arginine at the P1 position in H-βAla-Gly-Arg-pNA makes it a suitable substrate for enzymes like trypsin, which exhibit a strong preference for cleaving peptide bonds C-terminal to these basic amino acids. nih.gov The interaction between the positively charged guanidinium (B1211019) group of the arginine side chain and the negatively charged carboxylate group of the aspartate in the S1 pocket is a key determinant of the substrate's binding and subsequent hydrolysis.

The H-βAla-Gly-Arg-pNA substrate, commercially known as Pefachrome TG, is noted for its utility in assays involving enzymes of the coagulation and fibrinolysis cascades. pentapharm.compentapharm.com It is particularly identified as a chromogenic substrate for thrombin. medchemexpress.com Research indicates that it is specifically cleaved by thrombin, albeit at a relatively slow rate. interchim.fr This characteristic is advantageous for applications such as the continuous monitoring of thrombin generation in plasma, where a substrate with moderate binding affinity and a lower turnover rate is desirable. interchim.fr

The substrate specificity of different classes of proteases is governed by their distinct catalytic mechanisms and active site architectures. Cysteine proteases, such as papain and cathepsins, utilize a cysteine residue as the nucleophile in their active site for peptide bond hydrolysis. researchgate.netmdpi.com Their substrate preferences often differ significantly from those of trypsin-like serine proteases.

For example, studies on the substrate specificity of papain-like cysteine proteases have shown a preference for amino acids like leucine (B10760876) at the P2 position. plos.org The interactions within the active site cleft, including the S1 and other subsites, are finely tuned for their specific biological substrates. hzdr.de The catalytic mechanism of cysteine proteases involves the formation of a thioester intermediate with the substrate. frontiersin.org Given these differences in specificity and catalytic mechanism, it is unlikely that this compound, with its arginine at the P1 position tailored for trypsin-like enzymes, would be an efficient substrate for cysteine proteases. There is no significant evidence in the reviewed literature to suggest that this compound is hydrolyzed by cysteine proteases.

Substrate Efficiency and Selectivity with Coagulation and Fibrinolysis Enzymes (e.g., Thrombin, Plasmin, Factor Xa)

Detailed Enzyme Kinetic Parameters of this compound Cleavage

The hydrolysis of this compound by a specific protease can be quantitatively described by the Michaelis-Menten kinetic model. This model allows for the determination of key parameters that define the enzyme's catalytic performance with this substrate.

The Michaelis-Menten constant (K_m) is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). researchgate.net It is an inverse measure of the affinity of the enzyme for the substrate; a lower K_m value indicates a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. researchgate.net

For the hydrolysis of this compound by thrombin, specific kinetic parameters have been determined. The reported K_m value is 1.95 mM. interchim.fr This relatively high K_m value signifies a moderate binding affinity, which is consistent with its use in assays where a slow, sustained reaction is beneficial. interchim.fr The maximum velocity (V_max) is dependent on the enzyme concentration and is related to the catalytic constant (k_cat).

The catalytic efficiency, represented by the ratio k_cat/K_m, is a measure of how efficiently an enzyme converts a substrate into a product. core.ac.uk The catalytic constant, k_cat (also known as the turnover number), represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. nih.gov

For the hydrolysis of this compound by thrombin, the reported k_cat is 1.91 s⁻¹. interchim.fr Using the previously mentioned K_m value, the catalytic efficiency can be calculated.

The following table summarizes the known kinetic parameters for the hydrolysis of this compound by thrombin.

| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Thrombin | 1.95 interchim.fr | 1.91 interchim.fr | 979.49 |

The catalytic efficiency of thrombin with this compound is calculated to be approximately 979.49 M⁻¹s⁻¹. This value provides a quantitative measure of thrombin's ability to process this specific chromogenic substrate.

Influence of Environmental Variables on Enzymatic Activity (pH, Temperature, and Ionic Strength)

The catalytic activity of enzymes is profoundly influenced by environmental conditions such as pH, temperature, and ionic strength. These factors can alter the enzyme's three-dimensional structure, the ionization state of amino acid residues in the active site, and the binding affinity for the substrate, thereby affecting the rate of this compound hydrolysis.

pH: The pH of the reaction medium dictates the protonation state of ionizable groups on both the enzyme and the substrate. For many proteases that cleave this compound, optimal activity is observed within a specific pH range. For instance, some proteases exhibit a broad pH optimum for the hydrolysis of similar p-nitroanilide substrates, ranging from pH 6.5 to 8.0. nih.gov Outside this optimal range, a decline in activity is typically observed. A decrease in pH below the optimum can lead to the protonation of essential catalytic residues, while an increase in pH above the optimum can cause their deprotonation, in either case rendering the enzyme less active. nih.gov For example, a decrease in Vmax below pH 6.8 for one enzyme was attributed to the protonation of a group, possibly an imidazole, required in its basic form within the enzyme-substrate complex. nih.gov

Temperature: Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. Initially, an increase in temperature generally leads to a higher rate of this compound hydrolysis, as it increases the frequency of effective collisions between the enzyme and substrate. However, beyond an optimal temperature, the enzyme's structure begins to denature, leading to a rapid loss of activity. nih.gov For some enzymatic reactions, a linear relationship between the logarithm of Vmax and the inverse of temperature (Arrhenius plot) is observed within a specific range, indicating a consistent thermal effect on the catalytic rate. nih.govresearchgate.net It is important to note that the optimal temperature for activity can be influenced by the pH of the reaction. researchgate.net

Ionic Strength: The ionic strength of the buffer solution can also modulate enzymatic activity. It can affect the solubility of the enzyme and substrate, as well as the electrostatic interactions that are often crucial for the formation of the enzyme-substrate complex. While some studies on certain enzymes have shown that ionic strength does not significantly affect their degradation rates, for others, changes in ionic strength can alter the enzyme's conformation and, consequently, its catalytic efficiency. researchgate.netcaymanchem.com The specific effects of ionic strength on the hydrolysis of this compound are dependent on the particular enzyme being studied.

Table 1: Influence of Environmental Variables on this compound Hydrolysis This table is representative and values may vary depending on the specific enzyme and experimental conditions.

| Parameter | Condition | Effect on Enzymatic Activity | Reference |

|---|---|---|---|

| pH | Sub-optimal (e.g., <6.5) | Decreased activity due to protonation of catalytic residues. | nih.govnih.gov |

| Optimal (e.g., 6.5-8.0) | Maximum rate of hydrolysis. | nih.gov | |

| Supra-optimal (e.g., >8.5) | Decreased activity due to deprotonation of catalytic residues. | nih.gov | |

| Temperature | Increasing (within optimal range) | Increased reaction rate. | nih.gov |

| Optimal | Maximum rate of hydrolysis. | researchgate.net | |

| Above optimal | Decreased activity due to enzyme denaturation. | nih.gov | |

| Ionic Strength | Variable | Can affect enzyme conformation and substrate binding; effect is enzyme-dependent. | researchgate.netcaymanchem.com |

Mechanisms of Allosteric Regulation and Enzyme Activation Revealed by this compound Substrate Turnover

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, known as the allosteric site. libretexts.org This binding event induces a conformational change in the enzyme that can either enhance (allosteric activation) or diminish (allosteric inhibition) its catalytic activity. libretexts.org The hydrolysis of this compound can be used to investigate these regulatory mechanisms.

Enzyme activation can be observed through an increase in the rate of pNA release from this compound in the presence of an allosteric activator. libretexts.org This activation can manifest as an increase in the maximum velocity (Vmax) of the reaction, a decrease in the Michaelis constant (Km) indicating higher substrate affinity, or a combination of both. nih.gov For some enzymes, the binding of a substrate molecule itself at a regulatory site can lead to positive cooperativity, where the binding of one substrate molecule increases the enzyme's affinity for subsequent substrate molecules, resulting in a sigmoidal relationship between reaction velocity and substrate concentration. libretexts.org

Conversely, an allosteric inhibitor will decrease the rate of this compound hydrolysis. libretexts.org By studying the kinetics of substrate turnover in the presence and absence of potential regulatory molecules, researchers can elucidate the mechanisms of allosteric control for a given enzyme.

Inhibition Kinetics and Mechanism of Action Studies of Enzymes Acting on this compound

The use of this compound as a substrate is crucial for characterizing enzyme inhibitors, which are molecules that bind to enzymes and decrease their activity. liwei-peptide.comresearchgate.net Inhibition studies are fundamental in drug discovery and for understanding metabolic regulation. liwei-peptide.com

Reversible inhibitors bind to enzymes through non-covalent interactions and can be classified based on their mechanism of action, which can be distinguished by analyzing the kinetics of this compound hydrolysis at different substrate and inhibitor concentrations. researchgate.netucl.ac.uk

Competitive Inhibition: In this mode, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. sci-hub.secreative-enzymes.com The inhibitor can only bind to the free enzyme, not the enzyme-substrate complex. sci-hub.se Consequently, competitive inhibition can be overcome by increasing the substrate concentration. creative-enzymes.com Kinetically, a competitive inhibitor increases the apparent Km of the enzyme for this compound but does not affect the Vmax. creative-enzymes.comwikipedia.org

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. Therefore, non-competitive inhibition decreases the Vmax but does not change the Km. creative-enzymes.comwikipedia.org

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. sci-hub.sewikipedia.org The formation of the enzyme-inhibitor-substrate complex prevents the formation of the product. libretexts.org Uncompetitive inhibition leads to a decrease in both Vmax and the apparent Km. wikipedia.orgqeios.com

Table 2: Kinetic Effects of Reversible Inhibitors on this compound Hydrolysis

| Inhibition Type | Binding Site | Effect on Vmax | Effect on Km | Reference |

|---|---|---|---|---|

| Competitive | Active site | Unchanged | Increased | creative-enzymes.comwikipedia.org |

| Non-competitive | Allosteric site (binds to E and ES) | Decreased | Unchanged | creative-enzymes.comwikipedia.org |

| Uncompetitive | Allosteric site (binds only to ES) | Decreased | Decreased | wikipedia.orgqeios.com |

Irreversible inhibitors, also known as inactivators, form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. ucl.ac.ukbasicmedicalkey.com The inactivation process is typically time-dependent. basicmedicalkey.com The study of irreversible inactivation using this compound involves monitoring the decrease in enzyme activity over time in the presence of the inactivator.

The mechanism of irreversible inactivation can involve several processes, such as the covalent modification of essential amino acid residues in the active site. basicmedicalkey.com For example, some inactivators act as affinity labels, where a reactive group on the inhibitor covalently attaches to a specific residue on the enzyme. basicmedicalkey.com Another mechanism is mechanism-based inactivation (or suicide inhibition), where the enzyme itself converts a seemingly harmless substrate analog into a highly reactive species that then inactivates the enzyme. csic.es The rate of inactivation can be quantified to determine the potency of the irreversible inhibitor. basicmedicalkey.com

Applications of H Bala Gly Arg Pna in Advanced Biochemical and Molecular Biology Research

Development and Optimization of H-bAla-Gly-Arg-pNA-Based Enzyme Assays

The development of robust and efficient enzyme assays is fundamental to understanding enzyme kinetics, function, and inhibition. nih.gov this compound serves as a key substrate in many such assays due to its specificity and the ease of detecting its cleavage product. chemimpex.com The optimization of these assays involves carefully considering factors like buffer composition, pH, temperature, and substrate concentration to ensure maximal enzyme activity and reliable results. nih.gov

The basic reaction involves the enzymatic hydrolysis of the colorless substrate this compound to produce the peptide fragment H-bAla-Gly-Arg and the chromophore p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.

High-throughput screening (HTS) enables the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery and enzyme research. ginkgo.bionih.gov Assays utilizing this compound are highly amenable to HTS formats for identifying and characterizing protease inhibitors.

In a typical HTS setup for inhibitor discovery, a library of chemical compounds is screened for its ability to reduce the rate of pNA release from this compound in the presence of a target protease. The assay is performed in multi-well plates, where each well contains the enzyme, the substrate, and a different test compound. A reduction in the yellow color signal compared to a control without an inhibitor indicates potential inhibitory activity. nih.gov This approach has been successfully used to screen for inhibitors of various proteases, including those involved in diseases like cancer and viral infections. nih.govmedrxiv.orgnih.gov For instance, similar chromogenic assays have been adapted to identify inhibitors of the SARS-CoV-2 3C-like protease, a critical enzyme for viral replication. nih.gov

Table 1: Example HTS Data for Protease Inhibitor Screening

| Compound ID | Compound Concentration (µM) | Protease Activity (% of Control) | Classification |

|---|---|---|---|

| Cmpd-001 | 10 | 98.5% | No Inhibition |

| Cmpd-002 | 10 | 15.2% | Strong Inhibitor |

| Cmpd-003 | 10 | 55.7% | Moderate Inhibitor |

| Cmpd-004 | 10 | 95.1% | No Inhibition |

| Cmpd-005 | 10 | 8.9% | Strong Inhibitor |

This table illustrates sample data from a primary high-throughput screen. Compounds showing significant reduction in protease activity (e.g., Cmpd-002, Cmpd-005) are selected as "hits" for further validation and characterization.

The transition from traditional single-cuvette spectrophotometers to miniaturized, multi-well plate-based systems has revolutionized enzyme assays. chondrex.com This miniaturization allows for a significant reduction in the consumption of expensive reagents, such as the enzyme and the this compound substrate, and enables the simultaneous analysis of numerous samples. ed.ac.uk

Automated liquid handling systems integrated with microplate readers create a fully automated workflow. These systems can precisely dispense the enzyme, substrate, and potential inhibitors into 96-, 384-, or even 1536-well plates. The reader then monitors the absorbance changes in all wells over time, generating a large volume of kinetic data with high precision. This level of automation and miniaturization is critical for the efficiency and cost-effectiveness of HTS campaigns. ginkgo.bio

High-Throughput Screening (HTS) Methodologies for Protease Activity and Inhibitor Discovery

Characterization and Purification of Novel Proteases and Peptidases

This compound is an invaluable substrate for identifying, purifying, and characterizing new proteases with trypsin-like specificity from various biological sources.

Active site titration is a crucial technique for determining the precise concentration of active enzyme molecules in a sample, as opposed to the total protein concentration. nih.gov This is essential for accurate kinetic analysis. The principle relies on a titrant that reacts stoichiometrically with the enzyme's active site, leading to a measurable signal. nih.govresearchgate.net

While this compound is a hydrolyzable substrate rather than a classic stoichiometric titrant, it can be used in a "burst" kinetics experiment to estimate the concentration of active sites. In this setup, under conditions where the rate of the chemical step (acylation of the enzyme) is much faster than the rate of the subsequent step (deacylation or product release), an initial rapid "burst" of pNA product is observed. The magnitude of this burst is stoichiometric with the concentration of the active enzyme. This approach provides a functional measure of enzyme concentration, which is more relevant for activity studies than total protein measurements. nih.gov

The purification of a specific protease from a complex mixture, such as a cell lysate or fermentation broth, involves multiple steps. japsonline.commdpi.com These typically include techniques like ammonium (B1175870) sulfate (B86663) precipitation, followed by various forms of column chromatography (e.g., ion-exchange, size-exclusion, and affinity chromatography). mdpi.combitesizebio.com

Throughout the purification process, it is essential to track the enzyme's activity to ensure it is not being lost and to determine which fractions contain the desired protease. This compound provides a simple and rapid assay for this purpose. Aliquots from each purification step are tested for their ability to cleave the substrate. The specific activity (activity per unit of total protein) is calculated for each fraction. An increase in specific activity at each successive step indicates a successful purification. mdpi.com

Table 2: Sample Purification Table for a Trypsin-like Protease

| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Fold Purification | Yield (%) |

|---|---|---|---|---|---|

| Crude Extract | 1500 | 3000 | 2.0 | 1 | 100 |

| Ammonium Sulfate Ppt. | 450 | 2700 | 6.0 | 3 | 90 |

| DEAE Ion Exchange | 90 | 2250 | 25.0 | 12.5 | 75 |

| Gel Filtration | 12 | 1800 | 150.0 | 75 | 60 |

Active Site Titration Techniques Using this compound [4.2.1]

Elucidation of Proteolytic Pathways and Regulatory Networks in Biological Systems (In Vitro and Ex Vivo)

Proteases operate within complex biological networks, where their activity is tightly regulated. They play critical roles in processes ranging from digestion to cell death and tissue invasion. windows.netresearchgate.net Substrates like this compound can be used in simplified in vitro and more complex ex vivo systems to begin dissecting these pathways.

In vitro studies may involve reconstituting a simplified pathway with purified components to understand how specific activators or inhibitors affect a protease's ability to cleave this compound. For example, one could investigate how the presence of a cofactor or a binding partner modulates the enzyme's kinetic parameters (K_m and V_max) with this substrate. nih.gov

Ex vivo studies can utilize tissue homogenates or cell lysates to measure the total trypsin-like proteolytic activity under different physiological or pathological conditions. For instance, researchers might compare the activity in lysates from healthy versus cancerous tissues to probe the role of these proteases in disease progression. researchgate.net Similarly, the stability of therapeutic peptides can be assessed in ex vivo human plasma, where degradation by endogenous proteases is a key concern. acs.org While this compound measures a general class of enzyme activity, it can provide initial clues about changes in proteolytic networks that can then be investigated further with more specific molecular tools.

Analysis in Cell Lysates and Tissue Extracts

The utility of this compound extends to the complex environment of cell lysates and tissue extracts. Researchers utilize this substrate to detect and quantify the activity of specific proteases within these biological samples. For instance, studies have employed chromogenic substrates to measure the activity of various enzymes, including tissue kallikrein, in tissue extracts. researchgate.net

The process typically involves preparing a lysate or extract from the cells or tissue of interest. This mixture, containing a multitude of proteins and other cellular components, is then incubated with this compound. The rate of pNA release, monitored spectrophotometrically, provides a direct measure of the target enzyme's activity within that specific cellular or tissue context. windows.net This approach is instrumental in understanding the enzymatic landscape of different cell types and tissues under various physiological or pathological conditions.

Studies in Complex Biological Fluids (e.g., Plasma, Serum)

This compound and similar chromogenic substrates are extensively used in the analysis of complex biological fluids such as plasma and serum. diapharma.comquadratech.co.uknih.gov These fluids contain a vast array of proteins, including numerous proteases and their inhibitors, making the selective measurement of a single enzyme's activity a significant challenge. The specificity of peptide substrates like this compound for their target enzymes allows for their activity to be assayed even in the presence of this complex milieu. plos.org

A primary application in this area is the determination of plasma prekallikrein levels. endotell.ch In these assays, prekallikrein in a plasma sample is activated to kallikrein, which then cleaves this compound or a similar substrate. endotell.chdiapharma.com The resulting colorimetric signal is proportional to the amount of active kallikrein, and thus to the initial concentration of prekallikrein in the plasma. endotell.ch Such assays are vital for research into the coagulation and fibrinolysis pathways and for the quality control of pharmaceutical preparations. pentapharm.comquadratech.co.uk

| Biological Fluid | Analyte/Application | Substrate Example | Reference |

| Plasma | Prekallikrein determination | H-D-Pro-Phe-Arg-pNA (S-2302) | endotell.chdiapharma.com |

| Plasma | Factor XII assay | Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | nih.gov |

| Serum | General protease activity | Chromogenic Substrates | plos.org |

Structure-Activity Relationship (SAR) Studies Utilizing this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide substrate, influences its biological activity. By systematically modifying the structure of this compound and observing the resulting changes in enzyme interaction, researchers can gain deep insights into the mechanisms of enzyme recognition and catalysis. nih.govnih.gov

Impact of Peptide Sequence Modifications on Enzyme Recognition and Catalysis

Modifying the peptide sequence of this compound is a key strategy in SAR studies. genscript.com The amino acid sequence of a substrate is a primary determinant of its specificity for a particular enzyme. diapharma.com By substituting, adding, or deleting amino acids, researchers can probe the importance of each residue in the binding and cleavage process.

For example, altering the amino acids at positions P1, P2, and P3 (relative to the cleavage site) can dramatically affect the substrate's affinity (Km) and the catalytic rate (kcat) of the enzyme. nih.govnih.gov Studies have shown that even subtle changes, such as replacing an L-amino acid with its D-isomer, can significantly impact enzyme recognition. These investigations are crucial for designing more specific and efficient substrates for known enzymes and for identifying the substrate specificities of newly discovered proteases. nih.gov

| Modification Type | Example | Impact on Enzyme Interaction |

| Amino Acid Substitution | Replacing Arg at P1 with a different basic amino acid | Alters specificity and cleavage efficiency |

| Stereoisomer Introduction | Using a D-amino acid instead of an L-amino acid | Can decrease or abolish enzyme recognition |

| Peptide Backbone Alteration | Introducing non-natural amino acids | Can enhance stability and modify binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.